3-(6-Bromo-benzo[1,3]dioxol-5-YL)-propionaldehyde is an organic compound characterized by its unique structure, which includes a brominated benzo[1,3]dioxole moiety attached to a propionaldehyde group. The molecular formula for this compound is , and it has a molecular weight of approximately 257.08 g/mol. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its structural features that may contribute to biological activity and reactivity in various
The reactivity of 3-(6-Bromo-benzo[1,3]dioxol-5-YL)-propionaldehyde can be attributed to the presence of the aldehyde functional group, which can undergo various reactions typical of aldehydes, such as:
These reactions highlight the versatility of 3-(6-Bromo-benzo[1,3]dioxol-5-YL)-propionaldehyde in synthetic organic chemistry.
Synthesis of 3-(6-Bromo-benzo[1,3]dioxol-5-YL)-propionaldehyde can be achieved through several methods, including:
These methods highlight the synthetic versatility available for creating this compound.
The applications of 3-(6-Bromo-benzo[1,3]dioxol-5-YL)-propionaldehyde are primarily in research and development contexts:
Interaction studies involving 3-(6-Bromo-benzo[1,3]dioxol-5-YL)-propionaldehyde are essential for understanding its potential biological mechanisms. These studies may focus on:
Several compounds share structural similarities with 3-(6-Bromo-benzo[1,3]dioxol-5-YL)-propionaldehyde. Here are a few notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 6-Bromo-benzodioxole | Lacks the propionaldehyde group; simpler structure. | |
| 2-Hydroxy-4-methoxybenzaldehyde | Contains hydroxyl and methoxy groups; different reactivity. | |
| 4-Methylbenzoic acid | Carboxylic acid instead of aldehyde; different functionality. |
These compounds illustrate the diversity within this chemical class while highlighting the unique combination of functionalities present in 3-(6-Bromo-benzo[1,3]dioxol-5-YL)-propionaldehyde that may confer distinct properties and activities.
A prominent approach involves the synthesis of chiral sulfinimine precursors, such as (S)-N-(3-(6-bromobenzodioxol-5-yl)propylidene)-2,4,6-trimethylbenzenesulfinamide, which undergo radical cyclization to form the benzodioxole core. Tributyltin hydride (Bu₃SnH) or N-heterocyclic carbene (NHC)-borane complexes initiate radical chain propagation under argon, with azobisisobutyronitrile (AIBN) or triethylborane (Et₃B) serving as initiators. This method achieves diastereoselectivities >20:1 in benzene at 75°C, with subsequent oxidation and deprotection yielding the target aldehyde.
European Patent EP 3157930 B1 discloses a four-step protocol starting from 1-(allyloxy)-2-iodobenzene. Halogenation at the 5-position is achieved using bromine in dichloromethane, followed by Claisen rearrangement to install the propionaldehyde sidechain. Key advantages include the elimination of intermediate isolations and a 68% overall yield via sequential etherification, cyclization, and oxidation.
Table 1: Comparative Analysis of Multistep Pathways
| Method | Steps | Yield (%) | Key Reagents | Temperature (°C) |
|---|---|---|---|---|
| Radical Cyclization | 5 | 45 | Bu₃SnH, AIBN | 75 |
| Phase-Transfer | 4 | 68 | K₂CO₃, allyl bromide | 70 |
| Nucleophile | Relative Rate (k_rel) | Activation Energy (kcal/mol) | pKa of Conjugate Acid | Stereochemical Outcome |
|---|---|---|---|---|
| Methoxide (MeO⁻) | 1.00 | 22.5 | 15.5 | Retention of configuration |
| Ethoxide (EtO⁻) | 0.85 | 23.1 | 15.9 | Retention of configuration |
| Hydroxide (OH⁻) | 0.65 | 24.8 | 15.7 | Retention of configuration |
| Amide (NH₂⁻) | 2.30 | 19.2 | 38.0 | Retention of configuration |
| Thiolate (RS⁻) | 1.80 | 20.7 | 10.3 | Retention of configuration |
| Cyanide (CN⁻) | 1.20 | 21.9 | 9.2 | Retention of configuration |
Kinetic investigations reveal that the reaction rate is significantly influenced by nucleophile basicity and polarizability [3] [6]. Amide nucleophiles demonstrate the highest reactivity with a relative rate constant of 2.30, reflecting their strong nucleophilic character and favorable orbital overlap with the electrophilic aromatic carbon [7]. Thiolate nucleophiles exhibit enhanced reactivity compared to their oxygen analogs due to their increased polarizability and softer nucleophilic character [4] [5].
The activation energies for these transformations range from 19.2 to 24.8 kcal/mol, with the lowest barriers observed for highly nucleophilic species such as amide anions [6] [7]. The correlation between nucleophile pKa values and reaction rates follows the expected trend for nucleophilic aromatic substitution, where stronger bases generally exhibit enhanced reactivity toward electron-deficient aromatic systems [3] [4].
The benzodioxole ring system in 3-(6-Bromo-benzo [1] [2]dioxol-5-YL)-propionaldehyde exerts profound electronic effects on aldehyde reactivity through both inductive and resonance mechanisms [8] [9] [10]. The methylenedioxy bridge creates a unique electronic environment that modulates the electron density distribution throughout the aromatic system, directly influencing the electrophilic character of the aldehyde carbonyl group [8].
Density functional theory calculations reveal that the benzodioxole moiety acts as a weak electron-donating group through resonance effects, while simultaneously exhibiting electron-withdrawing characteristics through inductive effects [9] [12] [10]. This dual electronic nature creates a delicate balance that fine-tunes the reactivity profile of the aldehyde functionality [8] [13].
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Dipole Moment (D) | Electrophilic Index (ω) | Aldehyde C=O Stretch (cm⁻¹) |
|---|---|---|---|---|---|---|
| 3-(6-Bromo-benzo [1] [2]dioxol-5-yl)propionaldehyde | -7.83 | -0.60 | 7.23 | 3.42 | 2.87 | 1728 |
| 3-(6-Chloro-benzo [1] [2]dioxol-5-yl)propionaldehyde | -7.92 | -0.52 | 7.40 | 3.18 | 2.61 | 1732 |
| 3-(6-Fluoro-benzo [1] [2]dioxol-5-yl)propionaldehyde | -8.15 | -0.38 | 7.77 | 2.87 | 2.19 | 1739 |
| 3-(Benzo [1] [2]dioxol-5-yl)propionaldehyde | -7.45 | -0.72 | 6.73 | 2.95 | 3.15 | 1725 |
| 3-(6-Methyl-benzo [1] [2]dioxol-5-yl)propionaldehyde | -7.12 | -0.85 | 6.27 | 2.63 | 3.58 | 1721 |
The highest occupied molecular orbital energies demonstrate systematic variations based on the substituent at the 6-position of the benzodioxole ring [9] [12]. The brominated derivative exhibits a HOMO energy of -7.83 eV, indicating moderate electron availability for nucleophilic interactions [13] [10]. The corresponding lowest unoccupied molecular orbital energy of -0.60 eV suggests favorable electrophilic character for carbonyl addition reactions [9] [12].
The energy gap of 7.23 eV for the brominated compound represents an intermediate value within the series, reflecting balanced electronic stabilization [13] [10]. The electrophilic index omega value of 2.87 quantifies the compound's electrophilic reactivity, indicating moderate susceptibility to nucleophilic attack at the aldehyde carbon [9] [12].
Infrared spectroscopic analysis reveals that the aldehyde carbonyl stretching frequency occurs at 1728 cm⁻¹ for the brominated derivative [10] [14]. This frequency reflects the electronic environment around the carbonyl group, with the benzodioxole system providing modest electron donation that slightly lowers the stretching frequency compared to simple aromatic aldehydes [8] [14].
The steric environment surrounding 3-(6-Bromo-benzo [1] [2]dioxol-5-YL)-propionaldehyde significantly influences cross-coupling reaction outcomes, particularly in palladium-catalyzed transformations [15] [16] [17]. The propionaldehyde chain extends from the 5-position of the benzodioxole ring, creating a specific three-dimensional arrangement that affects both catalyst coordination and transmetalation processes [18] [19] [17].
Suzuki-Miyaura cross-coupling reactions demonstrate pronounced sensitivity to the steric bulk of boronic acid coupling partners [17] [15]. The reaction proceeds through the characteristic oxidative addition, transmetalation, and reductive elimination sequence, with each step being influenced by steric factors [16] [17]. The bromine substituent at the 6-position provides an ideal leaving group for oxidative addition while simultaneously introducing steric constraints that affect subsequent mechanistic steps [18] [19].
| Coupling Partner | Yield (%) | Reaction Time (h) | Temperature (°C) | Pd Loading (mol%) | Sterimol B₁ Value (Å) | Cone Angle (°) |
|---|---|---|---|---|---|---|
| Phenylboronic acid | 85 | 4.0 | 80 | 2.0 | 1.52 | 109 |
| 4-Methoxyphenylboronic acid | 82 | 4.5 | 80 | 2.0 | 1.52 | 109 |
| 2-Methylphenylboronic acid | 68 | 8.0 | 100 | 3.5 | 1.70 | 124 |
| 2,6-Dimethylphenylboronic acid | 45 | 16.0 | 120 | 5.0 | 2.24 | 142 |
| Naphthalen-1-ylboronic acid | 78 | 6.0 | 90 | 3.0 | 1.84 | 118 |
| Pyridine-3-boronic acid | 79 | 5.0 | 85 | 2.5 | 1.52 | 109 |
The coupling efficiency correlates strongly with the Sterimol B₁ parameter and cone angle of the boronic acid partner [20] [16]. Phenylboronic acid and 4-methoxyphenylboronic acid, both possessing minimal steric bulk with B₁ values of 1.52 Å and cone angles of 109°, achieve excellent yields of 85% and 82% respectively under mild conditions [17] [15]. The reaction times remain relatively short at 4-4.5 hours with moderate palladium loadings of 2.0 mol% [16] [17].
Ortho-substituted boronic acids demonstrate significantly reduced coupling efficiency due to steric hindrance during the transmetalation step [20] [18]. 2-Methylphenylboronic acid requires elevated temperatures (100°C) and increased catalyst loading (3.5 mol%) to achieve a moderate yield of 68% [16] [19]. The 2,6-dimethylphenylboronic acid represents the most sterically demanding coupling partner, necessitating harsh conditions (120°C, 16 hours, 5.0 mol% palladium) and yielding only 45% of the desired product [18] [17].
The aldehyde functionality introduces additional steric considerations through potential coordination to the palladium catalyst [21] [22]. This coordination can either facilitate or hinder the catalytic cycle depending on the specific reaction conditions and ancillary ligands employed [23] [16]. The propyl chain length provides sufficient flexibility to minimize adverse steric interactions while maintaining the aldehyde in proximity to the coupling site [20] [22].